

Mibolerone versus metribolone: a comparative assessment of potency and specificity

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Compound of Interest

Compound Name:	Mibolerone
Cat. No.:	B1677122

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Mibolerone vs. Metribolone: A Comparative Assessment of Potency and Specificity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent synthetic anabolic-androgenic steroids (AAS), **mibolerone** and metribolone (also known as methyltrienolone or R1881). The information presented herein is intended for research and scientific purposes only. This document summarizes key performance data, outlines experimental methodologies for potency and specificity assessment, and visualizes relevant biological pathways and workflows.

Comparative Data Overview

The following tables summarize the quantitative data available for **mibolerone** and metribolone, focusing on their anabolic and androgenic potency, as well as their binding affinities for various steroid hormone receptors.

Table 1: Anabolic and Androgenic Potency

Compound	Anabolic Rating (vs. Testosterone)	Androgenic Rating (vs. Testosterone)	Anabolic Rating (vs. Methyltestosterone)	Androgenic Rating (vs. Methyltestosterone)	Anabolic/Androgenic Ratio	Source(s)
Mibolerone	~590	~250	41	16	2.36	[1][2][3]
Metribolone	12000+	6000+	120-300	60-70	~2	[4][5]

Table 2: Receptor Binding Affinity

Compound	Androgen Receptor (AR) Affinity (Kd, nM)	Progesterone Receptor (PR) Affinity	Glucocorticoid Receptor (GR) Affinity	Sex Hormone-Binding Globulin (SHBG) Affinity	Source(s)
Mibolerone	1.5 (higher than metribolone)	High (Kd = 1.1-5.9 nM)	-	Very Low (Ki = 540 nM)	[6][7][8]
Metribolone	2.3	High	Binds with affinity	Very Low (<5% of testosterone)	[4][6][9]

Note: There are some conflicting reports in the literature regarding the relative binding affinities of **mibolerone** and metribolone to the androgen receptor.[7][10] Some studies suggest **mibolerone** has a higher affinity, while others indicate it is lower than or similar to metribolone.

Experimental Protocols

In Vivo Assessment of Anabolic and Androgenic Potency: The Hershberger Assay

The Hershberger assay is a standardized in vivo method used to determine the androgenic and anabolic activity of a substance in castrated male rats.

Objective: To quantify the anabolic (effect on muscle mass) and androgenic (effect on sex accessory tissues) potency of a test compound.

Methodology:

- Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.
- Dosing: The test compounds (**mibolerone** or metribolone) and a reference androgen (e.g., testosterone propionate) are administered daily for a set period, typically 10 days.[11][12][13] A vehicle control group receives the administration vehicle only.
- Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific androgen-sensitive tissues are carefully dissected and weighed. These include:
 - Androgenic Tissues: Ventral prostate, seminal vesicles (with coagulating glands), and glans penis.
 - Anabolic Tissue: Levator ani muscle.
- Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. The dose-response relationship is analyzed to determine the relative potency of the test compound compared to the reference androgen.

In Vitro Assessment of Receptor Binding Affinity: Competitive Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

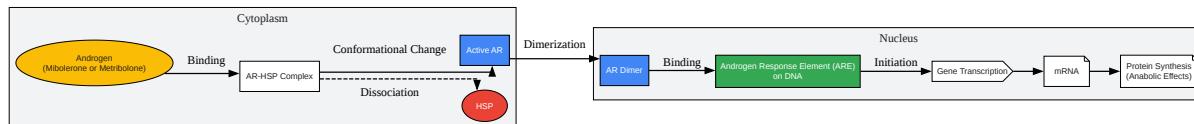
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of **mibolerone** and metribolone for the androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR).

Methodology:

- **Receptor Preparation:** A source of the target receptor is required. This can be a tissue homogenate from an androgen-sensitive organ (e.g., rat prostate) or a cell line engineered to express the human receptor of interest.
- **Radioligand:** A radiolabeled ligand with high affinity and specificity for the target receptor is used (e.g., [³H]-**mibolerone** or [³H]-R1881 for the AR).
- **Competitive Binding:** A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (**mibolerone** or metribolone).
- **Separation of Bound and Free Ligand:** After incubation to reach equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, where the receptor-ligand complexes are retained on the filter.
- **Quantification:** The amount of radioactivity on the filters is measured using a scintillation counter.
- **Data Analysis:** The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the radioligand binding). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation. Scatchard analysis can also be used to determine the Kd and the maximum number of binding sites (B_{max}).[\[2\]](#)[\[4\]](#)[\[14\]](#)

Visualizations

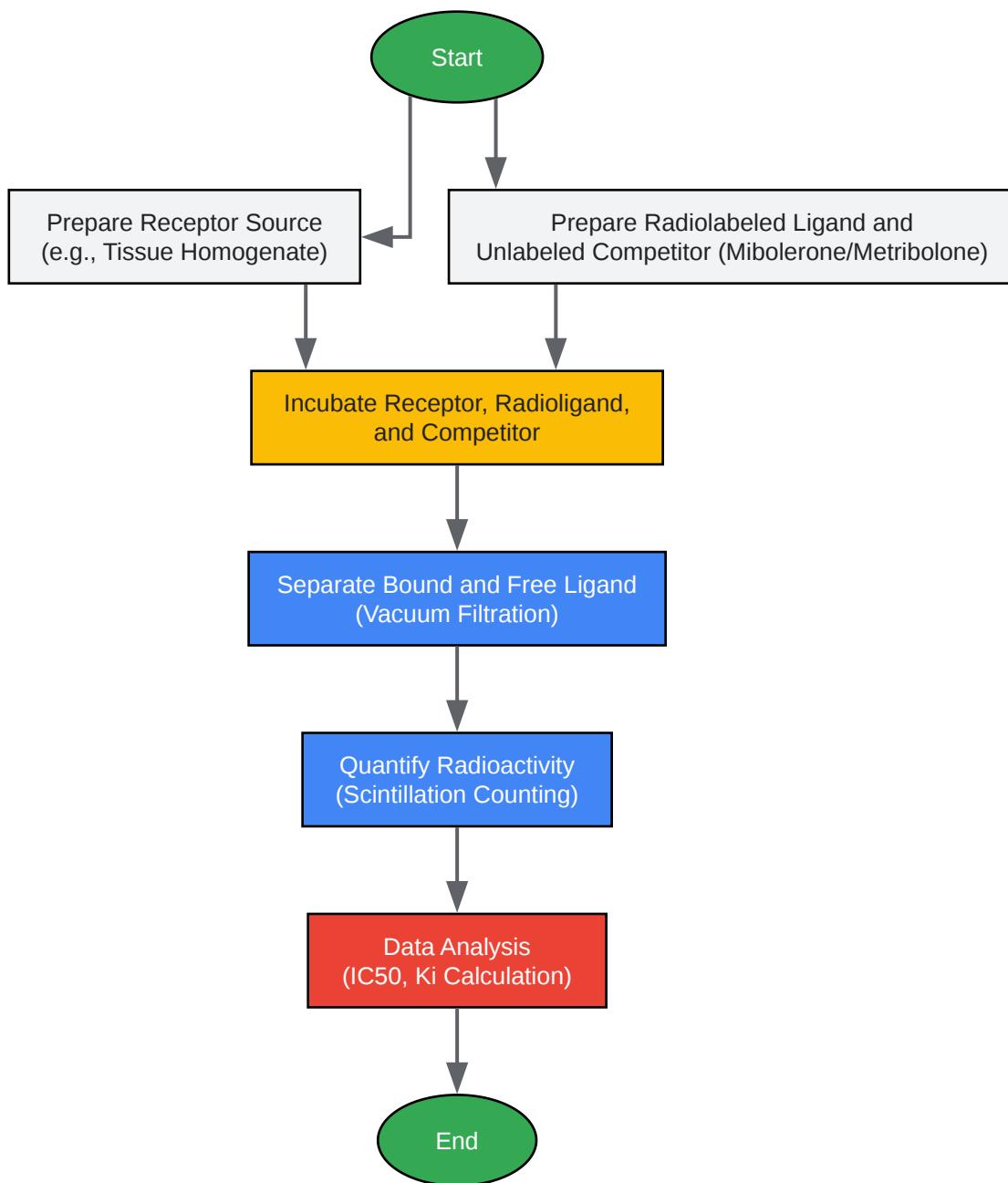
Androgen Receptor Signaling Pathway



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Caption: Androgen Receptor Signaling Pathway.

Experimental Workflow for Competitive Radioligand Binding Assay



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Caption: Competitive Radioligand Binding Assay Workflow.

Discussion

Both **mibolerone** and metribolone are exceptionally potent anabolic-androgenic steroids. Metribolone appears to exhibit a significantly higher anabolic and androgenic rating compared

to **mibolerone** when referenced against testosterone. However, it is crucial to note that these values are derived from animal studies and may not directly translate to human physiology.[4]

In terms of receptor binding, **mibolerone** is reported to have a higher affinity for the androgen receptor than metribolone in some studies, which could suggest a more potent direct interaction with the receptor.[6][8] Both compounds exhibit very low affinity for SHBG, which would result in a higher fraction of the unbound, biologically active steroid in the plasma.[4][6]

A significant point of differentiation is their specificity. Both **mibolerone** and metribolone demonstrate high affinity for the progesterone receptor, indicating potent progestogenic activity.[4][6] Metribolone has also been shown to bind to the glucocorticoid receptor.[4] This cross-reactivity with other steroid receptors can lead to a broader range of physiological effects and potential side effects. **Mibolerone** is suggested to be more selective for the androgen receptor compared to metribolone.[15]

Both compounds are 17 α -alkylated, a structural modification that enhances oral bioavailability but also confers a high potential for hepatotoxicity.[4][16] Metribolone, in particular, was noted for causing severe liver dysfunction at very low doses during clinical investigations, which led to the discontinuation of its development for medical use.[4][9]

In summary, while both **mibolerone** and metribolone are highly potent AAS, they exhibit differences in their anabolic/androgenic ratios and receptor specificity profiles. Metribolone appears to be more potent in terms of overall anabolic and androgenic effects, while **mibolerone** may have a higher and more selective affinity for the androgen receptor. The significant progestogenic activity and potential for hepatotoxicity are critical considerations for both compounds in a research context.

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